molecular formula C6H3BrClFS B2690877 2-Bromo-4-chloro-5-fluorothiophenol CAS No. 1208076-79-2

2-Bromo-4-chloro-5-fluorothiophenol

Cat. No.: B2690877
CAS No.: 1208076-79-2
M. Wt: 241.5
InChI Key: HXMDVNXMQRBSIF-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluorothiophenol is a chemical compound with the molecular formula C6H3BrClFS It is a member of the thiophenol family, characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-fluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the sequential introduction of bromine, chlorine, and fluorine atoms into the benzene ring of thiophenol. The reaction conditions often include the use of halogenating agents such as bromine, chlorine gas, and fluorine-containing compounds under controlled temperatures and solvents to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-fluorothiophenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-chloro-5-fluorothiophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluorothiophenol involves its interaction with molecular targets through its reactive thiol group and halogen atoms. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The halogen atoms can participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-5-methylphenol: Similar structure but with a methyl group instead of a fluorine atom.

    2-Bromo-4-chlorophenol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    2-Bromo-4-chloro-5-fluorobenzenethiol: Similar but with different substitution patterns on the benzene ring.

Uniqueness

2-Bromo-4-chloro-5-fluorothiophenol is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and potential applications. The presence of the thiol group further enhances its versatility in chemical synthesis and biological interactions.

Properties

IUPAC Name

2-bromo-4-chloro-5-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFS/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMDVNXMQRBSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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